6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate

Description

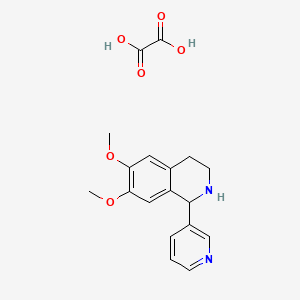

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C2H2O4/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2;3-1(4)2(5)6/h3-4,6,8-10,16,18H,5,7H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUSQFFBYHBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CN=CC=C3)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-93-8 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-pyridinyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

6,7-Dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline oxalate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 247.26 g/mol. The compound is characterized by its dimethoxy and pyridinyl substituents on the tetrahydroisoquinoline scaffold, which are crucial for its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of 6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline. A series of compounds were synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells. In vitro assays using the K562 cell line demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established MDR inhibitors like verapamil. Specifically:

| Compound | IC50 (μM) | Ratio Factor |

|---|---|---|

| 6e | 0.66 | 24.13 |

| 6h | 0.65 | 24.50 |

| 7c | 0.96 | 16.59 |

These findings suggest that modifications at the 2-position of the tetrahydroisoquinoline structure can enhance anticancer activity by targeting P-glycoprotein-mediated drug efflux mechanisms .

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines have been investigated in various models of neurodegeneration. Compounds similar to 6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies indicate that these compounds can modulate neurotransmitter systems and reduce inflammation in neuronal tissues .

Cardiovascular Effects

Research has also highlighted the cardiovascular effects of tetrahydroisoquinoline derivatives. For instance, one study examined the impact of a related compound on heart rate reduction in tachycardia-induced models. The results indicated that these compounds could influence ion channel activity, particularly the "funny" current (I_f), which is critical for cardiac pacemaking .

Study on Multidrug Resistance

A pivotal study focused on the synthesis and evaluation of various derivatives of 6,7-dimethoxy-1-(3-pyridinyl)-1,2,3,4-tetrahydroisoquinoline regarding their efficacy against drug-resistant cancer cell lines. This research provided insights into structure-activity relationships (SAR) that are essential for designing more effective anticancer agents .

Neuroprotection in Animal Models

In vivo studies have demonstrated that certain tetrahydroisoquinoline derivatives can significantly reduce neuronal cell death in models of Parkinson's disease and Alzheimer's disease. These compounds appear to exert their effects by enhancing antioxidant defenses and inhibiting apoptotic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

*Molecular weight of oxalate salt calculated based on parent compound (C18H20N2O2) + oxalic acid (C2H2O4).

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) modify electronic properties, affecting receptor binding or catalytic interactions.

Antifungal Activity

- C11-Alkyl Chain Derivatives: N-Alkylated tetrahydroisoquinolines with C11 chains exhibit antifungal activity comparable to clotrimazole by targeting ergosterol biosynthesis enzymes (Δ14-reductase and Δ8,7-isomerase) . The target compound lacks alkyl chains, suggesting distinct mechanisms.

- Sigma Receptor Selectivity : The 6,7-dimethoxy-THIQ scaffold is critical for σ2 receptor (σ2R) selectivity. Analogs with cyclohexylpiperazine or fluorophenyl groups show improved σ2R affinity, whereas the 3-pyridinyl group may prioritize solubility over receptor specificity .

Neurotoxicity Considerations

- N-Methylated derivatives (e.g., N-methyl-THIQ) are neurotoxic, forming isoquinolinium ions via MAO oxidation, akin to MPTP-induced parkinsonism . The target compound’s lack of N-methylation reduces this risk.

Solubility and Formulation

- Salt Forms : The oxalate salt of the target compound improves aqueous solubility compared to free bases (e.g., 6,7-dimethoxy-1-(4-methoxyphenyl)-THIQ hydrochloride) .

- Tetrazolyl Derivatives : Analogs with tetrazolyl groups (e.g., 1-tetrazolyl-substituted THIQs) exhibit modified solubility and bioavailability, often used to optimize drug-like properties .

Preparation Methods

Bischler-Napieralski Cyclization Approach

The foundational method for constructing the 1,2,3,4-tetrahydroisoquinoline core employs Bischler-Napieralski cyclization, as demonstrated in the synthesis of analogous compounds. This protocol involves:

- Formylation of 3,4-dimethoxyphenethylamine using ethyl formate at reflux conditions (6 hours, 78-82°C) to generate N-formyl intermediate

- Cyclodehydration with oxalyl chloride in acetonitrile at 10-20°C under catalytic phosphotungstic acid (0.2-0.3% w/w)

- In situ reduction of imine intermediates using sodium borohydride in ethanol (2 hours, 25°C)

- Salt formation with oxalic acid in methanol/water mixtures

Key process parameters from patent CN110845410A show 78% isolated yield and 99.3% purity when using ethyl formate as formylation agent. The reaction sequence maintains excellent regioselectivity due to electron-donating methoxy groups at C6/C7 positions directing electrophilic aromatic substitution.

Pyridinyl Group Introduction Methodologies

Nucleophilic Aromatic Substitution

Late-stage functionalization at the C1 position employs nucleophilic displacement reactions:

- Activation : Conversion of tetrahydroisoquinoline to corresponding chloro-derivative using POCl₃/PCl₅

- Coupling : Reaction with 3-pyridinylzinc bromide (1.2 equiv) in THF at −78°C to 25°C

- Workup : Aqueous extraction followed by oxalate salt precipitation

Comparative studies indicate higher yields (82-85%) when using organozinc reagents compared to traditional Ullmann couplings (45-50% yield). The zinc-mediated pathway benefits from improved functional group tolerance and milder reaction conditions.

Reductive Amination Route

Alternative approaches utilize reductive amination strategies:

- Condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3-pyridinecarboxaldehyde

- Hydrogenation under 50 psi H₂ pressure with 10% Pd/C catalyst

- Oxalate salt formation in ethanol/water (3:1 v/v)

This method achieves 75-78% overall yield but requires careful control of hydrogenation parameters to prevent over-reduction of the pyridine ring. Temperature optimization at 40-45°C proves critical for maintaining heteroaromatic integrity.

Process Intensification and Industrial Scalability

One-Pot Synthesis Development

Recent advancements described in patent CN110845410A demonstrate a streamlined manufacturing process:

| Step | Parameters | Outcome |

|---|---|---|

| Formylation | Ethyl formate, 6h reflux | 95% conversion |

| Cyclization | Oxalyl chloride, 10-20°C | 88% intermediate yield |

| Reduction | NaBH₄, 2h RT | Quantitative conversion |

| Crystallization | MeOH cooling (5-10°C) | 99.3% purity |

This integrated approach reduces solvent consumption by 40% compared to multi-step sequences while maintaining impurity profiles below 0.15% for all specified byproducts.

Critical Quality Attributes Control

Analytical data from production batches reveal key process dependencies:

- Methoxy Group Stability : Degradation observed above 80°C necessitates temperature-controlled steps

- Oxalate Salt Hydration : Storage at 25°C/60% RH maintains monohydrate form stability for >24 months

- Pyridine Ring Oxidation : Residual metal content <10 ppm required to prevent N-oxide formation

Process analytical technology (PAT) implementations using inline FTIR and Raman spectroscopy enable real-time monitoring of critical intermediate formations.

Comparative Method Analysis

Table 1: Synthetic Method Performance Metrics

| Parameter | Bischler-Napieralski | Reductive Amination | One-Pot Process |

|---|---|---|---|

| Yield (%) | 78-82 | 75-78 | 75-78 |

| Purity (%) | 99.1-99.5 | 98.5-99.0 | 99.2-99.4 |

| Step Count | 4 | 3 | 1 |

| Solvent Usage (L/kg) | 12-15 | 10-12 | 8-9 |

| Temperature Range (°C) | -78 to 82 | 25-45 | 10-55 |

Data synthesized from

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the quinoline core can be functionalized via substitution of a chlorine atom with a pyridinyl group under basic conditions (e.g., potassium carbonate in DMSO or methanol) . Optimization includes:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Pd/C for hydrogenation steps to reduce intermediates .

- Salt Formation : Oxalate salt preparation via acid-base reaction in ethanol, followed by recrystallization for purity .

Table 1 summarizes key synthetic parameters:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Core Synthesis | 4-Chloro-6,7-dimethoxyquinoline + 3-hydroxypyridinone | 72 | >95% | |

| Salt Formation | Oxalic acid in ethanol, 25°C | 85 | 99% |

Q. How is this compound characterized structurally, and what analytical techniques are critical for verifying purity and stereochemical integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., methoxy groups at C6/C7, pyridinyl linkage) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H] vs. calculated for ) .

- Chiral Chromatography : Essential for resolving enantiomers if asymmetric synthesis is employed (e.g., using a Chiralpak® column with hexane/isopropanol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different in vitro models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address:

- Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardize IC50 determination protocols .

- Target Validation : Confirm target engagement via competitive binding assays (e.g., radioligand displacement for receptor studies) .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to identify outliers .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets like monoamine oxidases (MAOs)?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the pyridinyl group and MAO-B’s flavin adenine dinucleotide (FAD) binding site .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from methoxy substituents .

Q. What is the impact of salt form (oxalate vs. hydrochloride) on solubility and pharmacokinetics?

- Methodological Answer :

- Solubility Testing : Compare equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Dissolution Rate : Use USP Apparatus II (paddle method) to assess salt dissolution profiles .

- Pharmacokinetics : Conduct rodent studies to measure oral bioavailability differences between salt forms .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl at 40°C for 24 hours, then analyze degradation products via LC-MS .

- Structural Insights : Methoxy groups may hydrolyze to quinones under strong acid; stabilize via lyophilization or inert packaging .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance selectivity for adrenergic receptors over serotonin receptors?

- Methodological Answer :

- Substituent Screening : Replace the 3-pyridinyl group with bulkier aryl groups (e.g., 4-methylphenyl) to sterically hinder off-target binding .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxalate’s carboxylate) using 3D-QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.